2-chloro-N-(2,4-difluorophenyl)nicotinamide
Description
2-Chloro-N-(2,4-difluorophenyl)nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group linked to a 2,4-difluorophenyl moiety. This compound is synthesized via a one-pot method starting from 2-chloro-3-trichloromethyl pyridine, which reacts with water to form 2-chloronicotinyl chloride, followed by direct amination with 2,4-difluoroaniline . This method is environmentally advantageous compared to traditional routes involving thionyl chloride, as it minimizes waste generation .
Nicotinamide derivatives are known for diverse biological activities, including herbicidal and fungicidal properties . The 2,4-difluorophenyl group may enhance bioactivity, as fluorine atoms often improve lipophilicity and metabolic stability, as observed in quinolone antibiotics like tosufloxacin .
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-8(2-1-5-16-11)12(18)17-10-4-3-7(14)6-9(10)15/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHSATAEEHCPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004710 | |
| Record name | 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-90-3, 84434-84-4 | |
| Record name | 2-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(2,4-difluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)nicotinamide can be achieved through a one-pot method. This involves the reaction of 2-chloro-3-trichloromethylpyridine with water to form the desired product . The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-difluorophenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Drug Development
Due to its structural characteristics, 2-chloro-N-(2,4-difluorophenyl)nicotinamide is positioned as a promising candidate for developing new pharmaceuticals. The compound's ability to serve as a scaffold for further modifications allows medicinal chemists to create derivatives that may exhibit enhanced biological activities or reduced side effects compared to existing drugs .
One-Pot Synthesis
The synthesis of this compound can be efficiently achieved through a one-pot method that minimizes waste production compared to traditional methods. This process involves the reaction of 2-chloronicotinic acid derivatives with 2,4-difluoroaniline under mild conditions, significantly reducing the environmental impact associated with waste generation .
| Step | Description |
|---|---|
| 1 | React 2-chloronicotinic acid derivative with water to generate 2-chloronicotinoyl chloride. |
| 2 | Directly subject 2-chloronicotinoyl chloride to amination with 2,4-difluoroaniline. |
| 3 | Purify the product through filtration and drying. |
Anticancer Potential
Research indicates that compounds like this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth . Studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Interaction with Nitrogen Heterocycles
As part of a broader class of nitrogen-containing heterocycles, this compound shares similarities with other biologically active drugs known for their therapeutic effects. The diverse biological activities associated with nitrogen heterocycles make them attractive targets for drug discovery .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Study A : Investigated the compound's effect on NF-kB signaling in breast cancer cells, demonstrating a reduction in cell viability and increased apoptosis rates.
- Study B : Explored the compound's role in modulating STAT-3 activity in leukemia cells, suggesting potential applications in hematological malignancies.
- Study C : Analyzed the synthesis efficiency of the one-pot method compared to traditional multi-step processes, highlighting significant reductions in waste and time.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₇ClF₂N₂O (inferred from structural analogs in )
- Molecular Weight : ~280.65 g/mol
- Synthetic Route : One-pot synthesis (high yield, low environmental impact)
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 2-chloro-N-(2,4-difluorophenyl)nicotinamide with structurally related nicotinamide derivatives:
*Estimated based on structural similarity to boscalid (LogP 3.4) .
Biological Activity
2-chloro-N-(2,4-difluorophenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of nicotinamide, it possesses unique structural characteristics that influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
This compound is categorized as an aromatic amide. It has a molecular formula of CHClFNO and a CAS number of 610764-96-0. Its structure allows for various chemical reactions, making it a valuable candidate in drug discovery.
The compound exhibits biological activity primarily through interaction with specific enzymes and proteins. Research indicates that it can modulate the expression levels of genes related to cell proliferation and apoptosis by influencing transcription factors such as nuclear factor kappa B (NF-kB) and signal transducer and activator of transcription 3 (STAT-3). This modulation can lead to altered cellular responses in cancerous tissues.
In Vitro Studies
-
Cell Line Testing :
- The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. In these studies, it demonstrated significant cytotoxic effects with IC values indicating effective inhibition at sub-micromolar concentrations .
- For example, in MCF-7 cells, the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
-
Gene Expression Analysis :
- Flow cytometry assays revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in MCF-7 cells. This suggests that the compound may activate apoptotic pathways critical for cancer treatment.
Comparative Activity
A comparative analysis with other compounds shows that this compound exhibits superior activity compared to standard chemotherapeutics like doxorubicin in certain contexts . The following table summarizes the IC values for various compounds against selected cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Doxorubicin | MCF-7 | 10.38 |
| Reference Compound | U-937 | 15.63 |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, administration of the compound resulted in significant tumor regression compared to control groups. Histological analysis indicated increased apoptosis within treated tumors.
- Leukemia Cell Lines : The compound also showed promising results against acute lymphoblastic leukemia cell lines (CEM-13 and MT-4), where it demonstrated cytotoxicity comparable to leading chemotherapeutic agents .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
